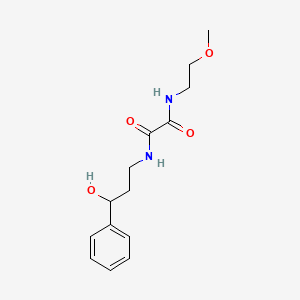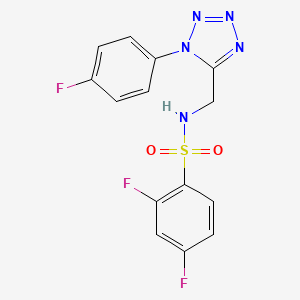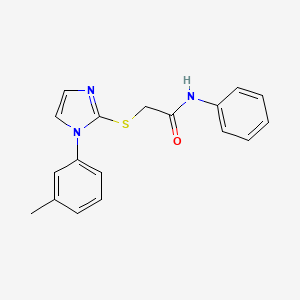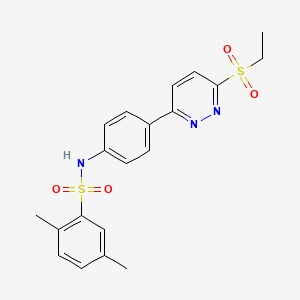
N1-(3-hydroxy-3-phenylpropyl)-N2-(2-methoxyethyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(3-hydroxy-3-phenylpropyl)-N2-(2-methoxyethyl)oxalamide, commonly known as HPPME, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. HPPME is a synthetic compound that has been synthesized through a multi-step process.
作用机制
The mechanism of action of HPPME is not fully understood, but it is believed to be mediated through its interaction with various molecular targets in the body. HPPME has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and monoamine oxidase, which are involved in the regulation of neurotransmitter levels in the brain. HPPME has also been shown to modulate the activity of ion channels, including voltage-gated calcium channels and NMDA receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects
HPPME has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that HPPME can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In vivo studies have shown that HPPME can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. HPPME has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its therapeutic potential.
实验室实验的优点和局限性
HPPME has several advantages for lab experiments, including its well-established synthesis method, high purity, and relatively low cost. However, HPPME also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations. These limitations may affect the suitability of HPPME for certain types of experiments and may require the use of alternative compounds or experimental approaches.
未来方向
There are several future directions for research on HPPME, including the development of new synthetic methods for the compound, the identification of its molecular targets and mechanism of action, and the evaluation of its potential as a therapeutic agent for various diseases. Additionally, further studies are needed to determine the optimal dosage and administration route of HPPME and to evaluate its long-term safety and efficacy in vivo.
合成方法
HPPME is synthesized through a multi-step process that involves the reaction of 3-phenylpropanal with ethylmagnesium bromide to form 3-hydroxy-3-phenylpropyl alcohol. The alcohol is then reacted with oxalyl chloride to form the corresponding acid chloride, which is then reacted with 2-methoxyethylamine to form HPPME. The synthesis method for HPPME is well-established, and the compound can be synthesized in high yields with good purity.
科学研究应用
HPPME has potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. In medicinal chemistry, HPPME has been studied as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In drug discovery, HPPME has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles. In neuroscience, HPPME has been studied for its effects on the central nervous system and its potential as a therapeutic agent for the treatment of neurological disorders.
属性
IUPAC Name |
N-(3-hydroxy-3-phenylpropyl)-N'-(2-methoxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-20-10-9-16-14(19)13(18)15-8-7-12(17)11-5-3-2-4-6-11/h2-6,12,17H,7-10H2,1H3,(H,15,18)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVUHJVGHPYIXGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NCCC(C1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3,4-difluoroaniline](/img/structure/B2726800.png)
![(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2726801.png)

![3-chloro-N-(5-(7-ethoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2726803.png)

![7-Chloro-5-cyclobutyl-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B2726806.png)

![N-(3,4-dimethylphenyl)-2-((1-ethyl-3-methyl-7-oxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2726809.png)

![N-[Cyano-(3,5-dichlorophenyl)methyl]-3-methyloxolane-2-carboxamide](/img/structure/B2726813.png)
![1-benzyl-4-oxo-N-(pyridin-3-yl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2726815.png)

![3-[(4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B2726818.png)